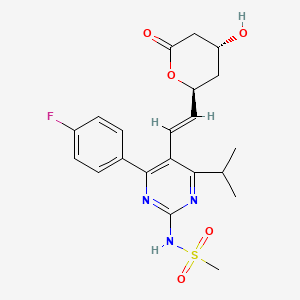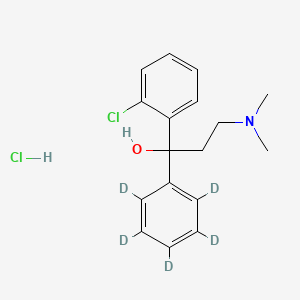
Clofedanol-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clofedanol-d5 Hydrochloride is a deuterated form of Clofedanol Hydrochloride, a centrally acting cough suppressant. This compound is used primarily in the treatment of dry cough and exhibits local anesthetic, antispasmodic, and antihistamine properties. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Clofedanol-d5 Hydrochloride involves several key steps:
Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent to form 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.
Neutralization Reaction: The hydrochloride is then neutralized with an alkali to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone.
Addition Reaction: This intermediate reacts with phenyl lithium in an organic solvent to yield Clofedanol.
Hydrochloride Formation: Finally, Clofedanol is reacted with hydrochloric acid to form Clofedanol Hydrochloride.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process emphasizes safety, efficiency, and control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
Clofedanol-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand drug metabolism.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to develop better therapeutic agents.
Industry: Utilized in the development of new cough suppressants and antihistamines.
作用机制
Clofedanol-d5 Hydrochloride exerts its effects by suppressing the cough reflex through a direct action on the cough center in the medulla of the brain. It also acts as a histamine H1 receptor antagonist, providing antihistamine effects. The compound’s local anesthetic properties contribute to its ability to relieve cough and throat irritation .
相似化合物的比较
Dextromethorphan: Another centrally acting cough suppressant with a different mechanism of action, primarily acting on sigma-1 receptors.
Diphenhydramine: An antihistamine with sedative properties, also used as a cough suppressant.
Codeine: An opioid cough suppressant with a higher potential for abuse and side effects.
Uniqueness: Clofedanol-d5 Hydrochloride is unique due to its combination of local anesthetic, antispasmodic, and antihistamine properties. Its deuterated form allows for detailed metabolic and pharmacokinetic studies, making it a valuable tool in scientific research .
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H/i3D,4D,5D,8D,9D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGSFNHCFFAJPO-HIBBSUKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C)C)(C2=CC=CC=C2Cl)O)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

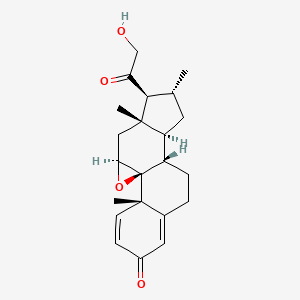
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
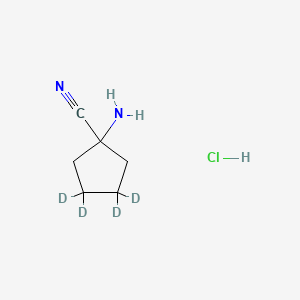
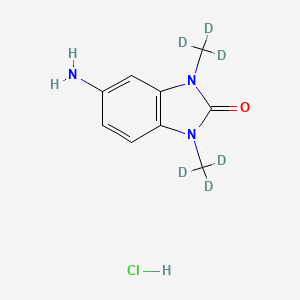
![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
